Cas no 2223044-41-3 (4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester)

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester
- 4-Pyrimidinamine, 2-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C13H22BN3O2/c1-6-7-10-16-8-9(11(15)17-10)14-18-12(2,3)13(4,5)19-14/h8H,6-7H2,1-5H3,(H2,15,16,17)
- InChIKey: ZIPWHNJGZQYZQH-UHFFFAOYSA-N
- SMILES: C1(CCC)=NC=C(B2OC(C)(C)C(C)(C)O2)C(N)=N1
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 389.4±27.0 °C(Predicted)
- 酸度系数(pKa): 5.82±0.10(Predicted)
4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907931-5mg |
4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester |
2223044-41-3 | 95% | 5mg |
¥1,008.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907931-25mg |
4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester |
2223044-41-3 | 95% | 25mg |
¥2,930.40 | 2022-09-02 |
4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester 関連文献
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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8. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol esterに関する追加情報
4-Amino-2-(n-propyl)pyrimidine-5-boronic Acid Pinacol Ester (CAS No. 2223044-41-3)
The compound 4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester, identified by the CAS registry number CAS No. 2223044-41-3, is a significant molecule in the field of organic synthesis and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in medicinal chemistry and materials science.
The structure of this compound is characterized by a pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents on the pyrimidine ring include an amino group at position 4, an n-propyl group at position 2, and a boronic acid pinacol ester group at position 5. The presence of these functional groups makes this compound highly versatile for various synthetic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Recent advancements in the synthesis and application of pyrimidine derivatives have highlighted the importance of this compound in constructing bioactive molecules. For instance, studies have demonstrated that pyrimidine-based compounds can exhibit significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. The amino group at position 4 and the boronic acid pinacol ester group at position 5 provide reactive sites for further functionalization, enabling the creation of complex molecular architectures with tailored biological profiles.
In terms of synthetic methodology, the preparation of 4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and boronate esterification. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring that the compound is suitable for use in demanding applications such as medicinal chemistry campaigns.
The application of this compound extends beyond traditional organic synthesis. It has been utilized as a key intermediate in the construction of heterocyclic frameworks for drug candidates targeting various diseases. For example, recent studies have explored its role in developing inhibitors for kinases involved in cancer progression. The ability to modify the substituents on the pyrimidine ring allows for fine-tuning of pharmacokinetic properties and bioavailability, making this compound a valuable tool in drug design.
In addition to its role in therapeutic development, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The integration of functional groups like the boronic acid pinacol ester facilitates its incorporation into larger conjugated systems, enhancing its potential for use in advanced materials.
The study of 4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester continues to be an active area of research due to its diverse applications and structural versatility. Ongoing investigations aim to uncover new synthetic pathways, explore novel biological targets, and expand its utility across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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